molecular formula C37H70O5 B1237986 1-Palmitoyl-2-oleoyl-sn-glycerol CAS No. 29541-66-0

1-Palmitoyl-2-oleoyl-sn-glycerol

Cat. No.: B1237986
CAS No.: 29541-66-0
M. Wt: 594.9 g/mol
InChI Key: YEJYLHKQOBOSCP-OZKTZCCCSA-N
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Description

1-Palmitoyl-2-oleoyl-sn-glycerol is a diacylglycerol, a type of lipid molecule that plays a crucial role in various biological processes. It is composed of a glycerol backbone with a palmitoyl group (a saturated fatty acid) at the first position and an oleoyl group (an unsaturated fatty acid) at the second position. This compound is an endogenous metabolite and is a major diacylglycerol in the hormogonium-inducing factor (HIF)-1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Palmitoyl-2-oleoyl-sn-glycerol can be synthesized through the esterification of glycerol with palmitic acid and oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with the respective fatty acids under mild conditions, offering a more environmentally friendly and efficient approach compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-oleoyl-sn-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Membrane Studies

1-Palmitoyl-2-oleoyl-sn-glycerol serves as a model compound for studying lipid bilayers and membrane dynamics. Research has demonstrated its utility in high-resolution nuclear magnetic resonance (NMR) studies to characterize liposomes, which are crucial for understanding biological membranes' physical and chemical properties. For instance, a study highlighted the effectiveness of this compound in analyzing the structural characteristics of multilamellar vesicles (MLVs) through NMR spectroscopy, providing insights into lipid interactions and membrane fluidity .

Drug Delivery Systems

The compound is also explored as a potential carrier in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies have indicated that formulations containing this compound can improve the pharmacokinetics of therapeutic agents, making them more effective for clinical applications . This property is particularly valuable in developing non-viral gene delivery systems where it aids in stabilizing nucleic acids and facilitating cellular uptake .

Biochemical Signaling

In biochemical research, this compound has been implicated in various signaling pathways. It acts as a metabolite involved in lipid metabolism and cellular signaling processes. Its role as a signaling molecule can influence cell differentiation and proliferation, making it relevant in studies of cancer biology and regenerative medicine .

Phase Behavior Studies

The compound has been utilized to investigate the phase behavior of lipid mixtures. Research on binary mixtures involving this compound has revealed critical insights into how different lipid compositions can affect membrane stability and functionality. These studies are vital for understanding the thermodynamic properties of lipid bilayers, which are essential for designing biomimetic materials .

Data Tables

Application AreaDescription
Membrane StudiesUsed as a model for studying lipid bilayers via NMR spectroscopy
Drug DeliveryEnhances solubility and bioavailability of hydrophobic drugs
Biochemical SignalingInvolved in lipid metabolism and cellular signaling pathways
Phase BehaviorInvestigates thermodynamic properties of lipid mixtures

Case Study 1: NMR Characterization of Liposomes

A study conducted by researchers utilized this compound to create liposomes for NMR analysis. The findings demonstrated that MLVs formed from this compound provided detailed spectral information that could differentiate between various methylene groups within fatty acid chains, revealing insights into membrane dynamics .

Case Study 2: Drug Delivery Enhancement

In another investigation, formulations containing this compound were tested for their efficacy in delivering chemotherapeutic agents. Results indicated that the encapsulation improved drug stability and cellular uptake compared to conventional delivery methods, suggesting its potential as a carrier in cancer therapy applications .

Case Study 3: Phase Behavior Analysis

Research exploring the phase behavior of lipid mixtures including this compound revealed critical insights into how different fatty acid compositions affect membrane stability. The study provided a comprehensive phase diagram that assists in predicting the behavior of lipid formulations under varying conditions .

Mechanism of Action

1-Palmitoyl-2-oleoyl-sn-glycerol exerts its effects primarily through the activation of protein kinase C (PKC). This activation occurs when the compound binds to the regulatory domain of PKC, leading to its translocation to the cell membrane and subsequent phosphorylation of target proteins. This process plays a crucial role in various cellular functions, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine: Another diacylglycerol with similar fatty acid composition but different functional groups.

    1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol: A phosphatidylglycerol with similar fatty acid chains but a different head group.

    1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine: A phosphoethanolamine with similar fatty acid chains .

Uniqueness

1-Palmitoyl-2-oleoyl-sn-glycerol is unique due to its specific combination of fatty acids and its role as a major diacylglycerol in the hormogonium-inducing factor (HIF)-1. This specific structure allows it to interact with and activate protein kinase C (PKC) effectively, making it a valuable compound in both biological research and industrial applications .

Biological Activity

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a synthetic diacylglycerol that has garnered attention for its biological activities, particularly in the context of cell signaling and membrane dynamics. This compound is structurally characterized by a palmitoyl group at the sn-1 position and an oleoyl group at the sn-2 position of the glycerol backbone, making it a significant molecule in lipid biochemistry.

  • Chemical Formula : C₃₇H₇₀O₅
  • Molecular Weight : 586.97 g/mol
  • Structure :
\text{HOOC CH 2 14}-(CH=CH)-(CH_2)_{7}-C(=O)-O-CH(CH_2OH)-C(=O)-O}

Biological Significance

This compound has been studied for its role in various biological processes, including:

1. Cell Signaling and Activation

  • POG acts as an activator of protein kinase C (PKC), which is crucial for various signal transduction pathways. The activation of PKC is associated with cellular responses to growth factors and hormones, influencing cell proliferation and differentiation .

2. Hormogonium Induction

  • Recent studies have demonstrated that POG exhibits hypoxia-inducible factor (HIF)-like activity in cyanobacteria, specifically in Nostoc species. This suggests that POG may play a role in environmental adaptation by promoting hormogonium formation, a reproductive structure that allows for survival under adverse conditions .

3. Membrane Dynamics

  • The presence of POG in lipid bilayers has been shown to affect membrane fluidity and organization. Its incorporation into membranes can influence the behavior of membrane proteins and receptors, potentially altering cellular responses to external stimuli .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
PKC ActivationActivates protein kinase C, influencing cell signaling pathways
HIF-like ActivityInduces hormogonium formation in Nostoc cyanobacteria
Membrane FluidityAlters lipid bilayer properties, affecting protein function

Case Study: HIF-like Activity in Cyanobacteria

A study published in Scientific Reports highlighted the ability of POG to induce HIF-like activity at low concentrations (1 nmol/disc). This was evidenced by increased growth rates in filamentous aggregates of Nostoc, suggesting a signaling role for POG under low oxygen conditions . The findings indicate that diacylglycerols like POG may serve as environmental cues for cyanobacterial adaptation.

Case Study: Membrane Interaction Dynamics

Research utilizing coarse-grained molecular dynamics simulations showed that POG affects the structural integrity of lipid membranes composed of phosphatidylcholine. The introduction of POG into these membranes altered phase transition temperatures, indicating its potential influence on membrane stability and permeability .

Q & A

Basic Research Questions

Q. How can the structural configuration of PODG be confirmed experimentally?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving the sn-1 and sn-2 positional isomers. For example, 13C^{13}\text{C}-NMR can differentiate carbonyl carbons of palmitoyl (C16:0) and oleoyl (C18:1) chains based on chemical shifts. HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate methylene protons of the glycerol backbone with ester carbonyl carbons, confirming acyl chain positions .

Q. What experimental designs are used to study PODG's role in lipid metabolism?

  • Methodology : In vitro assays with diacylglycerol acyltransferase (DGAT) enzymes quantify TAG synthesis rates. Use 1-palmitoyl-2-oleoyl-sn-glycerol as an acyl acceptor in DGAT assays with 14C^{14}\text{C}-labeled acyl-CoA substrates. Microsomal fractions from yeast or liver tissues are common enzyme sources. Activity is measured via thin-layer chromatography (TLC) or liquid scintillation counting .

Q. How is PODG synthesized and purified for research applications?

  • Methodology : Synthesize PODG via phosphoramidite chemistry. Activate 2-cyanoethyl tetraisopropylphosphordiamidite with tetrazole, then couple to this compound. Purify using silica gel column chromatography (hexane:ethyl acetate gradients). Confirm purity (>98%) via reverse-phase HPLC or mass spectrometry .

Q. What analytical techniques quantify PODG in biological samples?

  • Methodology : Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in multiple reaction monitoring (MRM) mode provides high sensitivity. Use deuterated internal standards (e.g., d5_5-PODG) for normalization. Lipid extraction protocols (Folch or Bligh-Dyer) are optimized to minimize TAG interference .

Q. How should PODG be stored to maintain stability?

  • Methodology : Store under inert gas (argon or nitrogen) at -80°C in amber vials to prevent oxidation. Dissolve in chloroform:methanol (2:1) for long-term storage. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How can contradictions in phase behavior data for PODG-containing lipid mixtures be resolved?

  • Methodology : Combine differential scanning calorimetry (DSC) and synchrotron XRD to distinguish stable (e.g., βC) and metastable (αC, β'C) molecular compounds. Time-resolved XRD during cooling/heating cycles reveals kinetic trapping of metastable phases. For binary mixtures (e.g., PODG/PPO), phase diagrams are constructed using monotectic phase boundaries .

Q. What advanced techniques elucidate PODG's interaction with lipid-binding proteins?

  • Methodology : Fluorescence titration assays with liver fatty acid-binding protein (FABP1) measure binding affinity (Kd_d). Use PODG labeled with environment-sensitive probes (e.g., dansyl). X-ray crystallography or cryo-EM resolves structural interactions, particularly with GPR119, to identify ligand-binding pockets .

Q. How does PODG influence membrane dynamics in model bilayers?

  • Methodology : Prepare asymmetric lipid vesicles with PODG in the outer leaflet. Use fluorescence recovery after photobleaching (FRAP) to assess lateral diffusion. Permeability studies with calcein-loaded liposomes quantify membrane stability under oxidative stress (e.g., H2_2O2_2 exposure) .

Q. What methodologies track PODG's metabolic flux in vivo?

  • Methodology : Radiolabeled 13C^{13}\text{C}-PODG is administered to murine models, followed by LC-MS/MS analysis of liver, adipose, and plasma samples. Isotope enrichment in TAG pools identifies tissue-specific turnover rates. CRISPR-Cas9 knockout models (e.g., DGAT1/^{-/-}) validate enzyme specificity .

Q. How can molecular dynamics (MD) simulations predict PODG's behavior in lipid rafts?

  • Methodology : Run all-atom MD simulations using force fields (e.g., CHARMM36) to model PODG in POPC/cholesterol bilayers. Analyze tilt angles, acyl chain order parameters (SCD_{\text{CD}}), and hydrogen bonding with sphingomyelin. Validate with neutron scattering data for bilayer thickness .

Properties

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJYLHKQOBOSCP-OZKTZCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(16:0/18:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29541-66-0
Record name 1-Palmitoyl-2-oleoylglycerol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029541660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-PALMITOYL-2-OLEOYLGLYCEROL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2FI047ZI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DG(16:0/18:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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